![molecular formula C16H15NO3S B2487597 N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)furan-3-carboxamide CAS No. 2034471-54-8](/img/structure/B2487597.png)

N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)furan-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds related to "N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)furan-3-carboxamide" often involves multi-component reactions, including coupling and condensation steps that introduce the furan and benzo[b]thiophene moieties. For instance, multi-component synthesis approaches can lead to highly functionalized furans and thiophenes, indicating that similar methodologies could be applied to synthesize the target compound by incorporating the appropriate functional groups in strategic positions (Sayahi et al., 2015).

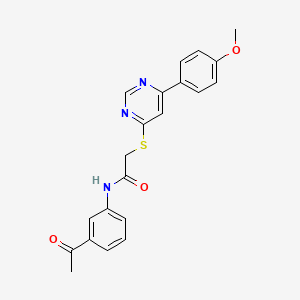

Molecular Structure Analysis

The molecular structure of compounds with similar frameworks to "N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)furan-3-carboxamide" has been elucidated using X-ray diffraction, revealing intricate details about their geometry, conformation, and intermolecular interactions. These analyses often show that the spatial arrangement of the furan and thiophene rings, along with the positioning of the carboxamide linker, plays a significant role in the compound's overall properties and reactivity (Sharma et al., 2016).

Chemical Reactions and Properties

Compounds containing benzo[b]thiophene and furan units exhibit a range of chemical reactivities, such as participation in electrophilic substitution reactions and the ability to undergo oxidative transformations. The presence of the carboxamide group can further influence these reactions by altering electron density and providing sites for nucleophilic attack (Aleksandrov et al., 2017).

Physical Properties Analysis

The physical properties of "N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)furan-3-carboxamide" would be influenced by its molecular structure. Characteristics such as solubility, melting point, and stability are determined by the compound's functional groups and overall molecular architecture. Theoretical and experimental studies on related compounds can provide insights into the physical behavior of this molecule under different conditions.

Chemical Properties Analysis

The chemical properties of the target compound, including acidity, basicity, and reactivity towards various chemical reagents, are determined by its functional groups and molecular framework. The carboxamide linkage between the furan and benzo[b]thiophen units could impart specific chemical behaviors, such as the ability to form hydrogen bonds and participate in amide bond-specific reactions, indicating a potential for diverse chemical transformations and interactions (Sanz et al., 2006).

Scientific Research Applications

Synthesis and Chemical Reactivity

N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)furan-3-carboxamide and related compounds are involved in diverse synthetic routes, leading to the development of heterocyclic compounds with potential biological activities. For instance, Aleksandrov et al. (2017) describe the synthesis and reactivity of 2-(furan-2-yl)benzo[e][1,3]benzothiazole, highlighting the electrophilic substitution reactions such as nitration, bromination, formylation, and acylation, which are crucial in the synthesis of pharmacologically relevant molecules (Aleksandrov & El’chaninov, 2017).

Pharmacological Applications

In the realm of pharmacology, compounds derived from N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)furan-3-carboxamide have been evaluated for their antimicrobial properties. Popiołek et al. (2016) synthesized a series of furan/thiophene-1,3-benzothiazin-4-one hybrids, demonstrating significant in vitro antimicrobial activities against a range of Gram-positive, Gram-negative bacteria, and yeasts belonging to Candida spp., indicating potential applications in the development of new antimicrobial agents (Popiołek, Biernasiuk, & Malm, 2016).

Material Science and Sensing Applications

Further, the structural versatility of compounds akin to N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)furan-3-carboxamide allows for their application in material science, particularly in the development of chemosensors. Ravichandiran et al. (2020) reported on a phenoxazine-based fluorescent chemosensor for discriminative detection of Cd2+ and CN− ions, showcasing the utility of furan-carboxamide derivatives in environmental monitoring and bio-imaging applications (Ravichandiran et al., 2020).

Mechanism of Action

Target of Action

Furan and thiophene derivatives have been reported to possess a wide range of therapeutic properties . They have been employed as medicines in various disease areas due to their biological and physiological functions .

Mode of Action

Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics . Similarly, thiophene and its substituted derivatives are known to be effective in various biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Biochemical Pathways

Furan and thiophene derivatives have been reported to interact with various biochemical pathways due to their wide range of therapeutic properties .

Result of Action

Furan and thiophene derivatives are known to have a wide range of therapeutic effects, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer effects .

Future Directions

Thiophene and its derivatives have been proven to be effective drugs in the current disease scenario . They are remarkably effective compounds with respect to their biological and physiological functions . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

properties

IUPAC Name |

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]furan-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO3S/c1-16(19,10-17-15(18)12-6-7-20-9-12)14-8-11-4-2-3-5-13(11)21-14/h2-9,19H,10H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSPMTWOUYXQNDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=COC=C1)(C2=CC3=CC=CC=C3S2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-ethoxyphenyl)-2-((6-(hydroxymethyl)-2-(3-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2487517.png)

![5-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2487522.png)

![N-(2-ethylphenyl)-2-[6-(4-ethylphenyl)-2-(methylthio)-5,7-dioxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-4(5H)-yl]acetamide](/img/structure/B2487532.png)

![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-imidazole-5-carboxamide](/img/structure/B2487533.png)

![butyl 4-(6-fluoro-1,1-dioxido-2-(pyrrolidine-1-carbonyl)-4H-benzo[b][1,4]thiazin-4-yl)benzoate](/img/structure/B2487535.png)